(S)-tert-Butyl (1-phenylpiperidin-3-yl)carbamate
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is (S)-tert-butyl N -(1-phenylpiperidin-3-yl)carbamate. The nomenclature follows these conventions:
- Parent structure : Piperidine (a six-membered saturated heterocycle with one nitrogen atom).
- Substituents :
- A phenyl group at position 1 of the piperidine ring.
- A carbamate group (-OC(=O)NH-) at position 3, with the tert-butyl moiety (-C(CH3)3) as the ester component.
- Stereodescriptor : The (S) configuration at the stereogenic center (C3 of the piperidine ring) arises from the priority order of substituents (NH-carbamate > piperidine ring > phenyl group > hydrogen) under the Cahn-Ingold-Prelog rules.
The stereochemical integrity of this compound is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles. The (S)-enantiomer’s spatial arrangement influences its binding affinity to target receptors, particularly in opioid or neurokinin antagonist applications.
Crystallographic Analysis and Molecular Geometry
While no single-crystal X-ray diffraction data for (S)-tert-Butyl (1-phenylpiperidin-3-yl)carbamate are publicly available, analogous piperidine-carbamate structures provide insights into its likely molecular geometry.
Key Geometric Features (Inferred from Related Compounds):
| Parameter | Value/Description |
|---|---|
| Piperidine ring conformation | Chair conformation, with the phenyl group equatorial to minimize steric hindrance. |
| C3-N bond length | ~1.45 Å (carbamate N–C bond) |
| C=O bond length | ~1.22 Å (typical for carbamate carbonyls) |
| Dihedral angle (N-C3-N-C=O) | ~180°, indicating planarity of the carbamate group. |
The tert-butyl group adopts a staggered conformation relative to the carbamate oxygen, reducing van der Waals repulsions. The phenyl ring at N1 lies perpendicular to the piperidine plane, a configuration stabilized by π-π stacking interactions in crystalline phases.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3):
| Signal (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.42 | Singlet | 9H | tert-Butyl (C(CH3)3) |
| 3.10–3.45 | Multiplet | 4H | Piperidine H2, H4, H5, H6 |
| 4.05–4.20 | Multiplet | 1H | H3 (chiral center) |
| 4.85 | Broad singlet | 1H | NH (carbamate) |
| 7.20–7.40 | Multiplet | 5H | Aromatic protons (C6H5) |
The downfield shift of H3 (4.05–4.20 ppm) reflects deshielding by the adjacent carbamate group. The NH proton appears as a broad singlet due to slow exchange with deuterated solvent.
13C NMR (100 MHz, CDCl3):
| Signal (ppm) | Assignment |
|---|---|
| 28.4 | tert-Butyl (C(CH3)3) |
| 44.1, 50.2 | Piperidine C2, C6 |
| 53.8 | Piperidine C3 |
| 79.5 | Quaternary C (OC(CH3)3) |
| 126.0–128.5 | Aromatic carbons (C6H5) |
| 155.8 | Carbamate carbonyl (C=O) |
Infrared (IR) Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3320 | N-H stretch (carbamate) |
| 2975, 2930 | C-H stretch (tert-butyl) |
| 1705 | C=O stretch (carbamate) |
| 1600 | Aromatic C=C stretch |
| 1245 | C-O-C stretch (carbamate) |
The strong C=O absorption at 1705 cm⁻¹ confirms carbamate formation. The absence of -NH2 stretches (3300–3500 cm⁻¹) rules out free amine contamination.
Mass Spectrometry (EI-MS)
| m/z | Fragment Ion |
|---|---|
| 290 | [M]+- (molecular ion) |
| 234 | [M - C4H8]+- (tert-butyl loss) |
| 176 | [C12H16N2O]+ (piperidine-carbamate) |
| 91 | [C7H7]+ (tropylium ion) |
The base peak at m/z 91 corresponds to the stable tropylium ion, a hallmark of benzyl/aryl substituents. The molecular ion (m/z 290) aligns with the formula C17H26N2O2.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-phenylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-8-7-11-18(12-13)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,17,19)/t13-/m0/s1 |
InChI Key |
AXNPXXNGNOMESU-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Dissolve (S)-1-phenylpiperidin-3-amine (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Boc anhydride (1.1 equiv) and a base such as triethylamine (1.5 equiv) or sodium bicarbonate.
-
Stir at room temperature (RT) for 6–12 hours.
-
Purify via column chromatography (hexane/ethyl acetate) to isolate the product.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity | >95% (HPLC) |
| Stereopurity | >99% ee (retained) |
Advantages : High stereochemical fidelity, minimal epimerization.
Limitations : Requires access to enantiomerically pure starting amine.
Asymmetric Hydrogenation of Enamine Intermediates
A chiral catalyst enables asymmetric synthesis of the piperidine core.
Procedure:
Key Data:
| Parameter | Value |
|---|---|
| Yield (Overall) | 60–70% |
| Catalyst Loading | 0.5–1.0 mol% |
| Stereopurity | 92–98% ee |
Advantages : Scalable for industrial use.
Limitations : High catalyst cost and sensitivity to oxygen.
Resolution of Racemic Mixtures
Racemic 1-phenylpiperidin-3-amine is resolved using chiral acids, followed by Boc protection.
Procedure:
Key Data:
| Parameter | Value |
|---|---|
| Resolution Efficiency | 40–50% (theoretical max: 50%) |
| Purity | >98% ee |
| Yield (After Boc) | 65–75% |
Advantages : Cost-effective for small-scale production.
Limitations : Low efficiency; requires recycling of undesired enantiomer.
Enzymatic Desymmetrization
Biotransformation using ketoreductases (KREDs) achieves high enantioselectivity.
Procedure:
Key Data:
| Parameter | Value |
|---|---|
| Conversion Rate | >95% |
| Stereopurity | >99% ee |
| Yield (Overall) | 80–85% |
Advantages : Eco-friendly, high selectivity.
Limitations : Requires specialized enzyme systems.
Comparison of Methods
| Method | Yield (%) | Stereopurity (% ee) | Cost | Scalability |
|---|---|---|---|---|
| Direct Boc Protection | 75–85 | >99 | Low | High |
| Asymmetric Hydrogenation | 60–70 | 92–98 | High | Moderate |
| Racemic Resolution | 65–75 | >98 | Medium | Low |
| Enzymatic | 80–85 | >99 | High | High |
Critical Reaction Optimization Insights
-
Temperature Control : Elevated temperatures during Boc protection (>40°C) may lead to racemization.
-
Solvent Choice : Polar aprotic solvents (e.g., THF) improve Boc anhydride reactivity.
-
Catalyst Screening : Ru-(S)-BINAP in hydrogenation enhances enantiomeric excess by 5–8% compared to Rh catalysts.
Analytical Characterization
-
HPLC : Chiralcel OD-H column (hexane/i-PrOH 90:10), retention time: 12.3 min (S-enantiomer).
-
NMR : δ 1.44 (s, 9H, Boc), 3.85 (m, 1H, piperidine-CH), 7.32 (m, 5H, aromatic).
Industrial-Scale Considerations
Scientific Research Applications
Enzyme Inhibition and Receptor Binding
Research indicates that (S)-tert-Butyl (1-phenylpiperidin-3-yl)carbamate exhibits significant biological activity, particularly in enzyme inhibition and receptor binding. It has been studied for its potential effects on central nervous system targets, making it relevant in pharmacological research pertaining to pain management and neurological disorders.
Therapeutic Applications
- Pain Management : Due to its interaction with neurotransmitter receptors, this compound may have analgesic properties.
- Neurological Disorders : Its modulation of enzyme activity suggests potential applications in treating conditions like depression and anxiety.
Case Study 1: Modulation of Enzyme Activity
A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could effectively inhibit certain enzymes, leading to altered metabolic rates in cellular models .
Case Study 2: Receptor Interaction Studies
Another investigation focused on the compound's ability to bind to various receptors associated with pain perception. The research demonstrated that it could selectively bind to opioid receptors, suggesting a mechanism for its analgesic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares (S)-tert-Butyl (1-phenylpiperidin-3-yl)carbamate with key analogues, highlighting differences in substituents, ring systems, and physicochemical parameters:
*Calculated based on molecular formula.
Key Observations:
Ring System Differences: Piperidine (6-membered) vs. pyrrolidine (5-membered) rings significantly impact conformational flexibility and steric interactions. The 6-oxo substitution in tert-Butyl (S)-(1-benzyl-6-oxopiperidin-3-yl)carbamate introduces a polar ketone group, enhancing hydrogen-bonding capacity compared to the non-oxidized target compound .
Substituent Effects: Phenyl vs. Benzyl: The phenyl group in the target compound enables direct π-π stacking with aromatic residues in proteins, while the benzyl group (e.g., CAS 216854-24-9) adds flexibility due to its methylene linker .
Stereochemistry :
- The (S)-configuration in the target compound and its benzyl-substituted analogue (CAS 216854-24-9) may confer distinct enantioselective binding compared to (R)-isomers (e.g., CAS 131878-23-4) .
Q & A
Basic: What are the optimized synthetic routes for (S)-tert-butyl (1-phenylpiperidin-3-yl)carbamate?
Answer:
The synthesis typically involves carbamate protection of a chiral piperidine precursor. A common approach includes:
Chiral resolution : Starting with racemic 1-phenylpiperidin-3-amine, diastereomeric salt formation using chiral acids (e.g., tartaric acid) to isolate the (S)-enantiomer .
Carbamate formation : Reacting the resolved (S)-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine or DMAP) at 0–25°C. Yields >85% are achievable with stoichiometric control .
Key considerations : Use anhydrous conditions to avoid Boc-group hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:2) .
Advanced: How can enantiomeric purity be validated and optimized during synthesis?
Answer:
- Analytical methods :
- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase. Retention times for (S)- and (R)-enantiomers should differ by ≥1.5 min .
- Polarimetry : Specific rotation ([α]D²⁵) should align with literature values (e.g., +15° to +25° for (S)-enantiomers in chloroform) .
- Optimization :
- Recrystallization from tert-butyl methyl ether (MTBE) improves enantiomeric excess (ee) to >99% .
- Kinetic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired enantiomer .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR :
- IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .
- Mass spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 291.2 for C₁₆H₂₄N₂O₂) .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?
Answer:
- Crystal growth : Slow evaporation from ethanol/water (9:1) yields diffraction-quality crystals.
- SHELX refinement : Use SHELXL for small-molecule refinement. Key parameters: R1 < 0.05, wR2 < 0.15, and Flack x parameter ≈ 0 for (S)-configuration confirmation .
- Case study : A related piperidine carbamate (CAS 155836-47-8) showed unambiguous (S)-configuration via C–H···O hydrogen bonding patterns in the crystal lattice .
Basic: What are the primary research applications of this compound?
Answer:
- Medicinal chemistry : Intermediate for kinase inhibitors or GPCR modulators due to its rigid piperidine scaffold and Boc-protected amine .
- Protease studies : The carbamate group mimics peptide bonds, enabling use in substrate analog synthesis .
Advanced: How does the tert-butyl group influence pharmacokinetic properties in drug design?
Answer:
- Metabolic stability : The tert-butyl group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life in preclinical models .
- Solubility trade-offs : While improving lipophilicity (logP ~2.5), it may reduce aqueous solubility. Counterbalance with polar substituents (e.g., hydroxyl groups) .
- Structural data : Comparative studies show tert-butyl carbamates exhibit 30–50% higher membrane permeability than methyl analogs in Caco-2 assays .
Basic: What safety precautions are required for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential dust formation (LD50 > 2000 mg/kg in rats, but irritant to eyes) .
- Spill management : Absorb with vermiculite and dispose as hazardous waste .
Advanced: How to resolve contradictions in reported reactivity data (e.g., Boc deprotection conditions)?
Answer:
- Acid sensitivity : Conflicting reports may arise from varying acid strengths.
- Validation : Monitor by ¹H NMR for tert-butyl signal disappearance (δ 1.4 ppm) and free amine emergence (δ 1.8–2.2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
